

# The Impact of GSK3368715 on Hematological Malignancies: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3368715 |           |
| Cat. No.:            | B3028135   | Get Quote |

# **Executive Summary**

**GSK3368715** is a first-in-class, orally available, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), enzymes that are frequently overexpressed in a variety of solid and hematological cancers.[1][2] By disrupting the process of arginine methylation, **GSK3368715** demonstrated significant anti-proliferative and cytotoxic activity in preclinical models of hematological malignancies, including Diffuse Large B-cell Lymphoma (DLBCL), Acute Myeloid Leukemia (AML), and Multiple Myeloma (MM).[3][4] Despite this preclinical promise, its clinical development was halted due to a challenging safety profile and limited efficacy observed in a Phase 1 study primarily involving patients with solid tumors.[5][6] This guide provides a detailed technical overview of **GSK3368715**, summarizing its mechanism of action, preclinical data in hematological cancers, clinical findings, and relevant experimental protocols.

### **Core Mechanism of Action**

**GSK3368715** is a potent, S-adenosylmethionine (SAM)-uncompetitive inhibitor that targets the substrate-binding pocket of Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[7] Type I PRMTs are responsible for catalyzing the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone protein substrates.[8][9] This post-translational modification is a critical regulator of numerous cellular processes, including gene transcription, RNA processing, and DNA damage repair, which are often hijacked by cancer cells to promote survival and proliferation.[1][4]



By inhibiting Type I PRMTs, **GSK3368715** blocks the formation of ADMA, leading to a subsequent accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the product of Type II PRMTs.[4][7] This global shift in arginine methylation patterns disrupts essential oncogenic signaling pathways, ultimately inhibiting tumor cell growth, migration, and invasion.[1]



Click to download full resolution via product page

**Caption:** Mechanism of **GSK3368715** action on arginine methylation.

# **Preclinical Efficacy in Hematological Malignancies**



**GSK3368715** has shown potent anti-proliferative and cytotoxic effects across a range of hematological cancer cell lines.

## **In Vitro Activity**

The compound is a highly potent inhibitor of multiple Type I PRMTs, with nanomolar efficacy. It is notably selective against Type II and III PRMTs.[10] Preclinical screenings across numerous cancer cell lines revealed that hematological malignancies were particularly sensitive.[3] A cytotoxic response, leading to apoptosis, was observed in 50% of Acute Myeloid Leukemia (AML) and 56% of lymphoma cell lines tested.[3] In models of Multiple Myeloma (MM), GSK3368715 induced a dose-dependent decrease in cancer cell survival.[4]

| Paramete<br>r                                                | PRMT1 | PRMT3 | PRMT4 | PRMT6 | PRMT8 | PRMT5<br>(Type II) |
|--------------------------------------------------------------|-------|-------|-------|-------|-------|--------------------|
| IC <sub>50</sub> (nM)<br>[10]                                | 3.1   | 162   | 38    | 4.7   | 39    | >20,408            |
| gIC <sub>50</sub> (nM)<br>[7]                                | -     | -     | -     | -     | -     | -                  |
| Toledo<br>(DLBCL<br>Cell Line)                               | 59    | -     | -     | -     | -     | -                  |
| Table 1: In Vitro Inhibitory Concentrati ons of GSK33687 15. |       |       |       |       |       |                    |

## In Vivo Xenograft Models

In vivo studies using mouse xenograft models of human hematological cancers confirmed the compound's anti-tumor activity. In a Toledo DLBCL xenograft model, oral administration of



**GSK3368715** led to dose-dependent tumor growth inhibition, with regressions observed at higher doses.[7][10]

| Model                                                                   | Dosing (Oral<br>Gavage) | Outcome                   | Reference |
|-------------------------------------------------------------------------|-------------------------|---------------------------|-----------|
| Toledo (DLBCL)                                                          | >75 mg/kg               | Tumor Regression          | [7]       |
| Toledo (DLBCL)                                                          | 9.375 - 150 mg/kg       | Tumor Volume<br>Reduction | [10]      |
| Table 2: Summary of<br>In Vivo Efficacy in<br>DLBCL Xenograft<br>Model. |                         |                           |           |

# Clinical Trial Data (NCT03666988)

A first-in-human, Phase 1 dose-escalation and expansion study (NCT03666988) was initiated to evaluate the safety and preliminary efficacy of **GSK3368715** in patients with advanced solid tumors and relapsed/refractory DLBCL.[5][11] However, the study was terminated early due to safety concerns and a lack of clinical efficacy in the solid tumor cohorts before the DLBCL expansion cohort could be fully evaluated.[5][12]

The primary reasons for termination were a higher-than-expected incidence of thromboembolic events (TEEs) and limited target engagement in tumor biopsies at tolerable doses.[3][5]



| Parameter                          | 50 mg | 100 mg | 200 mg  | Total (N=31) |
|------------------------------------|-------|--------|---------|--------------|
| Patients Enrolled                  | 3     | 16     | 12      | 31           |
| Dose-Limiting<br>Toxicities (DLTs) | 0     | 0      | 3 (25%) | 3 (9.7%)     |
| Thromboembolic Events (TEEs)       | -     | -      | -       | 9 (29%)      |
| Best Response<br>(Stable Disease)  | -     | -      | -       | 9 (29%)      |

Table 3: Key

Safety and

Efficacy

Outcomes from

Phase 1 Study

(NCT03666988).

[3][5][12]

# **Synergistic Interactions and Potential Biomarkers**

Preclinical research has identified a potential synergistic relationship between the inhibition of Type I PRMTs (with **GSK3368715**) and Type II PRMTs (specifically PRMT5).[8][13] This synergy is particularly pronounced in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[13]

MTAP deficiency leads to the accumulation of the metabolite 2-methylthioadenosine (MTA), which is an endogenous inhibitor of PRMT5.[8] In these MTAP-deleted cells, the endogenous inhibition of PRMT5 appears to increase their sensitivity to Type I PRMT inhibition by **GSK3368715**.[13] This provides a strong rationale for exploring MTAP status as a predictive biomarker for patient selection in future trials of PRMT inhibitors.[8][13]





Click to download full resolution via product page

**Caption:** Synergy between **GSK3368715** and MTAP-loss-mediated PRMT5 inhibition.

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of preclinical findings.

# Protocol 1: In Vitro Cell Proliferation Assay (MTT/CellTiter-Glo)



This protocol outlines a standard method to assess the anti-proliferative effects of **GSK3368715** on a hematological cancer cell line.

- Cell Seeding: Plate cells (e.g., Toledo DLBCL) in triplicate in an opaque-walled 96-well plate at a density of 1 x 10<sup>4</sup> cells per well in 100 μL of appropriate culture medium (e.g., RPMI-1640 + 10% FBS). Incubate for 24 hours at 37°C, 5% CO<sub>2</sub>.
- Compound Preparation: Prepare a 10 mM stock solution of GSK3368715 in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 1 nM to 10 μM). Include a DMSO-only vehicle control.
- Treatment: Add the diluted compound or vehicle control to the appropriate wells.
- Incubation: Incubate the plates for 72 hours at 37°C, 5% CO<sub>2</sub>.
- Viability Assessment:
  - Equilibrate the plate and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.
  - Add the reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
  - Mix contents on an orbital shaker for 10 minutes to induce cell lysis.
  - Measure luminescence using a plate reader.
- Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells. Plot the normalized values against the log of the compound concentration and use a non-linear regression model to calculate the IC<sub>50</sub> or gIC<sub>50</sub> value.

### Protocol 2: In Vivo DLBCL Xenograft Study

This protocol describes the establishment and use of a cell line-derived xenograft (CDX) model to evaluate in vivo efficacy.

 Animal Model: Use immunocompromised mice (e.g., 6-8 week old female SCID Beige or NOG mice).[14]

### Foundational & Exploratory





- Cell Preparation: Culture Toledo DLBCL cells under standard conditions.[15] Harvest cells
  during the logarithmic growth phase and resuspend in a sterile, serum-free medium (e.g.,
  PBS) or a mixture with Matrigel at a concentration of 5-10 x 10<sup>6</sup> cells per 100 μL.
- Tumor Implantation: Subcutaneously inject 100  $\mu$ L of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor animals for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Randomization and Dosing: Once average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and vehicle control groups.
- Treatment Administration: Prepare GSK3368715 in an appropriate vehicle for oral administration. Administer the compound daily via oral gavage at the desired doses (e.g., 75, 150 mg/kg). The control group receives the vehicle only.
- Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size. Monitor animal weight and health status regularly. At the study's conclusion, euthanize the animals and excise the tumors for weight measurement and further analysis.





Click to download full resolution via product page

Caption: Standard preclinical experimental workflow for GSK3368715.

### **Conclusion and Future Directions**

**GSK3368715** is a potent and selective inhibitor of Type I PRMTs that demonstrated significant and promising anti-tumor activity in preclinical models of hematological malignancies, particularly DLBCL, AML, and MM. Its mechanism, which involves the global disruption of oncogenic arginine methylation, represents a valid therapeutic strategy.



However, the clinical development of **GSK3368715** was halted due to an unfavorable risk/benefit profile, primarily driven by thromboembolic events and insufficient target engagement at safe doses in a study focused on solid tumors.[5] While its potential in hematological cancers was not fully explored clinically, the preclinical data underscores the therapeutic promise of targeting the PRMT pathway. Future research should focus on developing next-generation PRMT inhibitors with improved safety profiles and exploring rational combinations, potentially guided by biomarkers such as MTAP status, to unlock the full therapeutic potential of this target class in hematological malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Facebook [cancer.gov]
- 2. gsk3368715 My Cancer Genome [mycancergenome.org]
- 3. researchgate.net [researchgate.net]
- 4. bioengineer.org [bioengineer.org]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors: Find an Expert: The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PRMT1 cellular assay openlabnotebooks.org [openlabnotebooks.org]
- 10. caymanchem.com [caymanchem.com]
- 11. First Time in Humans (FTIH) Study of GSK3368715 in Participants With Solid Tumors and Diffuse Large B-cell Lymphoma (DLBCL) [clin.larvol.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]



- 13. researchgate.net [researchgate.net]
- 14. td2inc.com [td2inc.com]
- 15. xenograft.org [xenograft.org]
- To cite this document: BenchChem. [The Impact of GSK3368715 on Hematological Malignancies: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028135#the-impact-of-gsk3368715-on-hematological-malignancies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com